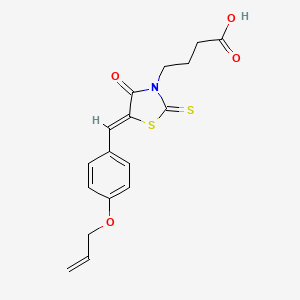![molecular formula C21H18N2O2 B2595816 3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine CAS No. 305372-73-0](/img/structure/B2595816.png)
3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar pyridine derivatives involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone . This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . The pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives .Molecular Structure Analysis
The molecular structure of pyridine derivatives is confirmed chemically by their preparations with other pathways and their spectral data . The structure of the synthesized compounds is usually confirmed using a range of spectroscopic techniques including IR, 1H-, 13C-NMR as well as mass spectrometry .Chemical Reactions Analysis
Pyridine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely. For example, some pyridine derivatives are soluble in phosphate buffer, pH 7.1 (0.30 mM) and soluble in ethanol . They can appear as a white to off-white solid .Wissenschaftliche Forschungsanwendungen
Optoelectronic Properties and Charge Transfer
Imidazo[1,5-a]pyridine derivatives have been explored for their optoelectronic and charge transfer properties at both molecular and solid-state bulk levels. Studies have demonstrated the influence of substituents on these properties, revealing that certain moieties can lead to smaller hole reorganization energies and greater transfer integrals, resulting in superior hole intrinsic mobility. Additionally, the substitution of specific groups at the phenylimidazo[1,5-a]pyridine core has been shown to increase electron affinity and electron transfer integrals while decreasing electron reorganization energy. This suggests that these derivatives could be efficient materials for use in multifunctional organic semiconductor devices due to their n- or p-type charge transfer nature, depending on the specific substituents used (Irfan et al., 2019).
Fluorescent Materials
The fluorescent properties of imidazo[1,5-a]pyridine derivatives have also been extensively studied. Research indicates that by manipulating the chemical structure of the substituent in position 3, it is possible to tune the quantum yields in solution, thereby impacting the fluorescent emission spectra. This tunability, along with a notable Stokes' shift range, has led to the development of low-cost luminescent materials when these compounds are dispersed in transparent thermosetting polyurethane resin (Volpi et al., 2017).
Synthetic Applications
The synthesis of imidazo[1,5-a]pyridine derivatives encompasses various methods, including one-pot reactions and metal-catalyzed cross-coupling, highlighting the versatility and potential of these compounds in creating a wide array of heterocyclic structures. Such synthetic approaches have facilitated the exploration of these compounds' applications in different domains, including as emitters with large Stokes' shifts and in the creation of novel polyheterocyclic ring systems, which may have further applications in medicinal chemistry and materials science (Elmaati, 2002).
Wirkmechanismus
Target of Action
The primary targets of the compound 3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine are currently unknown. This compound is a derivative of pyridine, which is known to exhibit various biological activities . .
Mode of Action
As a pyridine derivative, it may interact with its targets through a variety of mechanisms, potentially including binding to receptors, inhibiting enzymes, or disrupting cellular processes
Biochemical Pathways
Pyridine derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
One study suggests that similar compounds undergo extensive oxidative metabolism, with the major metabolites being the sulfoxide and hydroxy derivatives . These properties could impact the bioavailability of the compound, but more research is needed to fully understand its pharmacokinetic profile.
Result of Action
Given the broad range of activities exhibited by pyridine derivatives, this compound could potentially have diverse effects at the molecular and cellular level
Safety and Hazards
Zukünftige Richtungen
The development of fast and cost-effective methods for the synthesis of substituted pyridines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Eigenschaften
IUPAC Name |
3-(3,5-dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-24-17-12-16(13-18(14-17)25-2)21-22-20(15-8-4-3-5-9-15)19-10-6-7-11-23(19)21/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYSIEYYRSVIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=C3N2C=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B2595737.png)
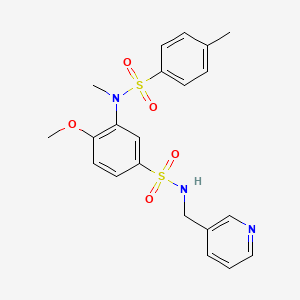
![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2595739.png)
![Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2595740.png)
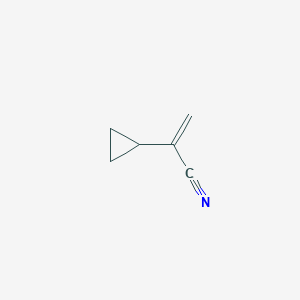
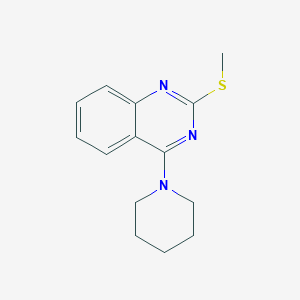
![ethyl 4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2595744.png)
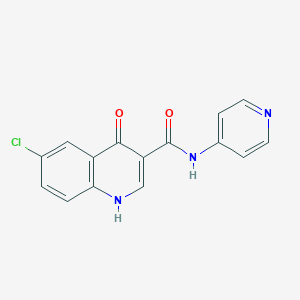
![2-[(Tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B2595749.png)
![8-fluoro-2-(4-oxo-3,4-dihydrophthalazine-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2595752.png)
![4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2595753.png)
